molecular formula C8H6BrF3Zn B6360374 (4-(Trifluoromethyl)benzyl)zinc bromide CAS No. 625392-77-0

(4-(Trifluoromethyl)benzyl)zinc bromide

Cat. No.: B6360374
CAS No.: 625392-77-0
M. Wt: 304.4 g/mol
InChI Key: AKZIPGYDTMUFBU-UHFFFAOYSA-M
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Description

(4-(Trifluoromethyl)benzyl)zinc bromide is an organozinc compound with the molecular formula C8H6BrF3Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions. The compound is known for its reactivity and ability to introduce the trifluoromethyl group into various organic molecules, making it valuable in the development of pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(Trifluoromethyl)benzyl)zinc bromide can be synthesized through the reaction of (4-(Trifluoromethyl)benzyl) bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

(4-(Trifluoromethyl)benzyl)zinc bromide primarily undergoes nucleophilic substitution reactions. It can also participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form carbon-carbon bonds .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various trifluoromethyl-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Trifluoromethyl)benzyl)zinc bromide involves its role as a nucleophile in substitution and cross-coupling reactions. The zinc atom coordinates with the bromide, facilitating the transfer of the (4-(Trifluoromethyl)benzyl) group to the electrophilic partner in the reaction. This process is often catalyzed by transition metals such as palladium, which help in the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties to the compound. This makes it particularly valuable in the synthesis of molecules with enhanced stability, bioactivity, and other desirable characteristics .

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-4-(trifluoromethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3.BrH.Zn/c1-6-2-4-7(5-3-6)8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKZIPGYDTMUFBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)C(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3Zn
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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